molecular formula C16H10ClFN6O B2636584 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 892771-85-6

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2636584
CAS No.: 892771-85-6
M. Wt: 356.75
InChI Key: ZCLDHOBUMQPTKY-UHFFFAOYSA-N
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Description

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique combination of oxadiazole and triazole rings, which contribute to its diverse chemical and biological properties.

Scientific Research Applications

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes and receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it is studied. Compounds containing oxadiazole and triazole rings are often studied for their potential as pharmaceuticals .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. This might include testing its biological activity and studying its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 2-chlorobenzohydrazide with cyanogen bromide under basic conditions.

    Formation of the Triazole Ring: The triazole ring is formed by reacting 3-fluorobenzyl azide with an alkyne in the presence of a copper catalyst (CuAAC reaction).

    Coupling of the Rings: The final step involves coupling the oxadiazole and triazole rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted derivatives, which can further be utilized in various applications.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

    1,2,3-Triazole Derivatives: These compounds share the triazole ring and are known for their antimicrobial and anticancer properties.

Uniqueness

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine is unique due to the combination of both oxadiazole and triazole rings in a single molecule, which enhances its chemical stability and broadens its range of biological activities.

Properties

IUPAC Name

5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-fluorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN6O/c17-12-7-2-1-6-11(12)15-20-16(25-22-15)13-14(19)24(23-21-13)10-5-3-4-9(18)8-10/h1-8H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLDHOBUMQPTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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